

In-Depth Technical Guide: 13C NMR Spectral Data of 6-Methyl-2-heptanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for **6-methyl-2-heptanol**. It includes predicted chemical shift data, a detailed experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for **6-methyl-2-heptanol**. These values were obtained using a computational prediction tool and are reported in parts per million (ppm) relative to a standard reference.



Carbon Atom	Chemical Shift (ppm)
C1	23.4
C2	67.8
C3	42.0
C4	22.8
C5	39.0
C6	27.9
C7 (CH3)	22.6
C8 (CH3)	22.6

Structure and Carbon Numbering

The structure of **6-methyl-2-heptanol** with the corresponding carbon numbering used for the spectral data assignment is presented below.

Structure of 6-Methyl-2-heptanol

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard methodology for the acquisition of a 13C NMR spectrum of 6-methyl-2-heptanol.

Sample Preparation

- Sample Purity: Ensure the 6-methyl-2-heptanol sample is of high purity (≥98%) to avoid interference from impurity signals in the spectrum.
- Solvent Selection: Deuterated chloroform (CDCl3) is a commonly used solvent for routine 13C NMR of small organic molecules due to its good solubilizing properties and the presence of a distinct solvent signal (a triplet at approximately 77.16 ppm) that can be used for spectral referencing.



- Concentration: Prepare a solution by dissolving approximately 50-100 mg of 6-methyl-2-heptanol in 0.6-0.7 mL of CDCl3 in a standard 5 mm NMR tube.
- Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal chemical shift reference (0.0 ppm). However, for routine analysis, the residual solvent signal of CDCl3 is often sufficient.
- Relaxation Agent (Optional): To reduce the long relaxation times of quaternary carbons and improve signal-to-noise, a small amount of a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)3) can be added to the sample.

NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter	Value
Spectrometer Frequency	100 MHz (for 13C on a 400 MHz 1H instrument)
Pulse Program	Standard proton-decoupled 13C experiment (e.g., zgpg30)
Spectral Width	0 - 220 ppm
Acquisition Time	1 - 2 seconds
Relaxation Delay (d1)	2 seconds
Number of Scans	128 - 1024 (or more, depending on concentration)
Temperature	298 K (25 °C)

Data Processing

 Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

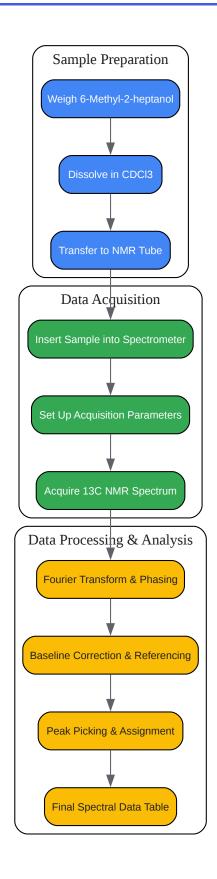


- Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Reference the spectrum by setting the central peak of the CDCl3 triplet to 77.16 ppm.
- Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for acquiring and analyzing the 13C NMR spectrum of **6-methyl-2-heptanol**.





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Workflow for 13C NMR Analysis







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